molecular formula C15H7F3N2O B11985995 ({5-[2-(Trifluoromethyl)phenyl]furan-2-yl}methylidene)propanedinitrile

({5-[2-(Trifluoromethyl)phenyl]furan-2-yl}methylidene)propanedinitrile

Cat. No.: B11985995
M. Wt: 288.22 g/mol
InChI Key: GLOOFJIOUCJFHD-UHFFFAOYSA-N
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Description

({5-[2-(Trifluoromethyl)phenyl]furan-2-yl}methylidene)propanedinitrile is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a furan ring and a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({5-[2-(Trifluoromethyl)phenyl]furan-2-yl}methylidene)propanedinitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between 5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde and malononitrile in the presence of a base such as piperidine . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the trifluoromethyl group, which can be hazardous.

Chemical Reactions Analysis

Types of Reactions

({5-[2-(Trifluoromethyl)phenyl]furan-2-yl}methylidene)propanedinitrile undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

({5-[2-(Trifluoromethyl)phenyl]furan-2-yl}methylidene)propanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ({5-[2-(Trifluoromethyl)phenyl]furan-2-yl}methylidene)propanedinitrile is not fully understood. it is believed to interact with various molecular targets through its trifluoromethyl and nitrile groups. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects. The furan ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

({5-[2-(Trifluoromethyl)phenyl]furan-2-yl}methylidene)propanedinitrile is unique due to the combination of its trifluoromethyl group, furan ring, and nitrile functionalities. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H7F3N2O

Molecular Weight

288.22 g/mol

IUPAC Name

2-[[5-[2-(trifluoromethyl)phenyl]furan-2-yl]methylidene]propanedinitrile

InChI

InChI=1S/C15H7F3N2O/c16-15(17,18)13-4-2-1-3-12(13)14-6-5-11(21-14)7-10(8-19)9-20/h1-7H

InChI Key

GLOOFJIOUCJFHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C#N)C(F)(F)F

Origin of Product

United States

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